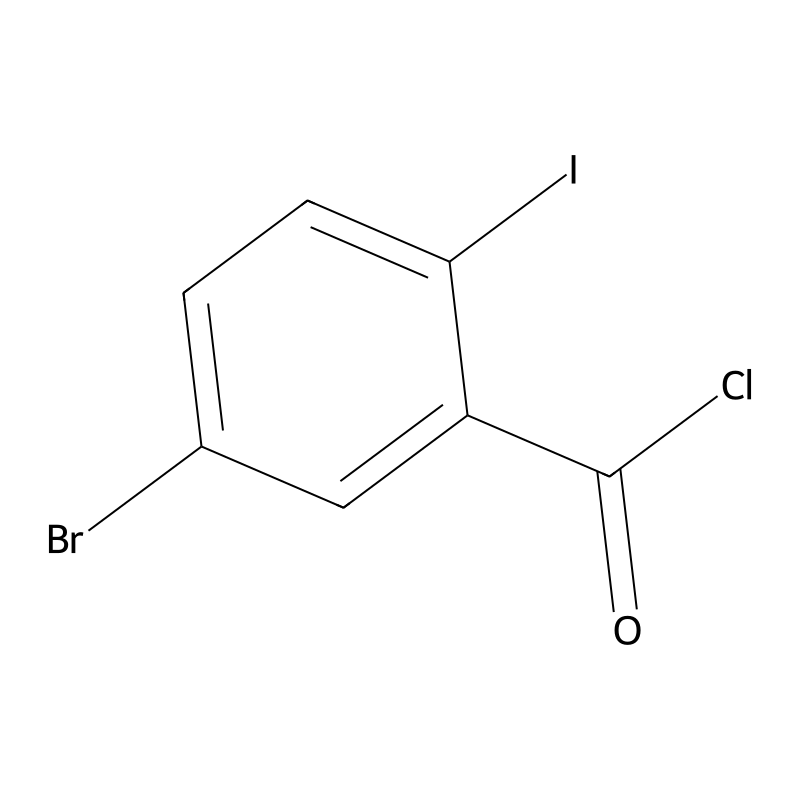

5-Bromo-2-iodobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Bromo-2-iodobenzoyl chloride is an aromatic compound characterized by the presence of both bromine and iodine substituents on a benzoyl chloride structure. Its molecular formula is CHBrIClO, and it features a benzene ring attached to a carbonyl group (C=O) and a chlorine atom. The compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactivity and the presence of halogen atoms, which can facilitate various chemical transformations.

- Acylation Reactions: It can react with amines to form amides. For example, when treated with isopropylamine in the presence of triethylamine, it yields 5-bromo-2-iodo-N-isopropylbenzamide with high efficiency .

- N-Acylation: The compound can undergo N-acylation reactions, such as when combined with indole derivatives to form complex indole-based structures .

- Coupling Reactions: It can also engage in coupling reactions with various nucleophiles, facilitating the synthesis of more complex organic molecules.

The synthesis of 5-bromo-2-iodobenzoyl chloride typically involves several steps:

- Bromination: Starting from 2-iodobenzoic acid, bromination is performed using N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium to yield 5-bromo-2-iodobenzoic acid .

- Conversion to Acid Chloride: The resulting carboxylic acid is then treated with thionyl chloride to convert it into the corresponding acid chloride (5-bromo-2-iodobenzoyl chloride). This step often requires refluxing the mixture for several hours under an inert atmosphere .

- Purification: The product is purified through recrystallization or chromatography techniques.

5-Bromo-2-iodobenzoyl chloride has several applications:

- Synthetic Intermediate: It serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

- Research Tool: The compound is used in research settings for developing new chemical entities due to its reactive nature.

- Fluorescent Probes: Its derivatives may be utilized in creating fluorescent probes for biochemical applications.

Studies involving 5-bromo-2-iodobenzoyl chloride often focus on its interactions with various nucleophiles during acylation reactions. For instance, when reacted with different amines or indole derivatives, it forms stable products that can be analyzed for their reactivity and potential biological activity. These studies help elucidate the compound's role as a versatile building block in synthetic organic chemistry.

Several compounds share structural similarities with 5-bromo-2-iodobenzoyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Iodobenzoyl Chloride | Contains iodine and chlorine | Used primarily for acylation reactions |

| 5-Bromo-2-chlorobenzoyl Chloride | Contains bromine and chlorine | Less reactive than its iodinated counterpart |

| 5-Iodo-2-bromobenzoyl Chloride | Contains both iodine and bromine | Exhibits different reactivity patterns |

Uniqueness of 5-Bromo-2-Iodobenzoyl Chloride

The presence of both bromine and iodine makes 5-bromo-2-iodobenzoyl chloride particularly unique among similar compounds. This dual halogenation enhances its reactivity profile compared to other benzoyl chlorides, allowing for more diverse synthetic applications.